

An In-depth Technical Guide to 2-Ethyl-3-methylpyridine

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Compound of Interest

Compound Name: **2-Ethyl-3-methylpyridine**

Cat. No.: **B3061148**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethyl-3-methylpyridine**, detailing its chemical identifiers, physicochemical properties, and potential synthesis routes. While specific experimental data and direct applications in drug development for this particular isomer are limited in publicly available literature, this document contextualizes its relevance as a pyridine derivative and a potential building block in medicinal chemistry.

Core Identifiers for 2-Ethyl-3-methylpyridine

2-Ethyl-3-methylpyridine is a substituted pyridine, a class of heterocyclic aromatic compounds that are foundational scaffolds in numerous pharmaceuticals and agrochemicals. Accurate identification is crucial for research and development.

Identifier	Value
CAS Number	56986-88-0 [1]
IUPAC Name	2-ethyl-3-methylpyridine [2]
Molecular Formula	C8H11N [1] [2] [3]
Molecular Weight	121.18 g/mol [2]
InChI	InChI=1S/C8H11N/c1-3-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3 [2] [3]
InChIKey	FTKZKUSQFCXEEEL-UHFFFAOYSA-N [2] [3]
Canonical SMILES	CCC1=C(C=CC=N1)C [2]
DSSTox Substance ID	DTXSID40423810 [2]

Physicochemical Properties

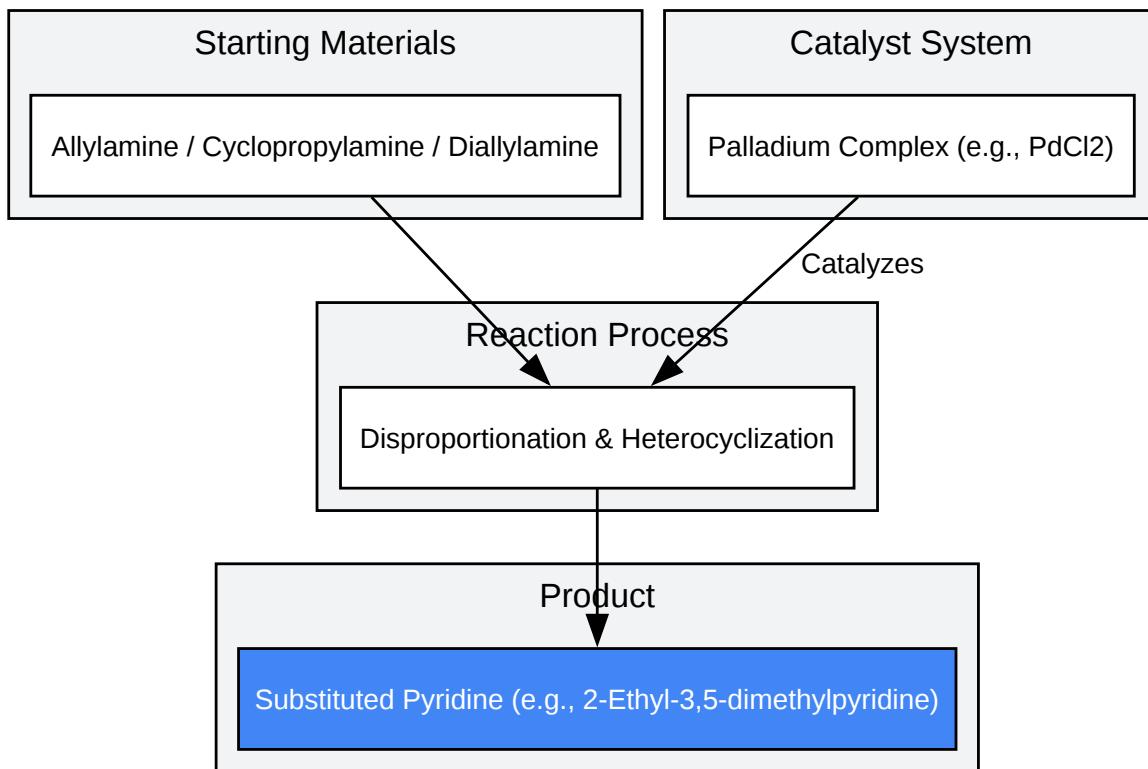
The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for drug development. The data presented below is a combination of experimental and estimated values.

Property	Value	Source
Kovats Retention Index (Semi-standard non-polar)	1033	NIST Mass Spectrometry Data Center [2]
logP (Octanol/Water Partition Coefficient)	1.952	Crippen Method (Calculated) [4]
Water Solubility (logS)	-2.52 (mol/L)	Crippen Method (Calculated) [4]
McGowan's Characteristic Volume (McVol)	109.800 ml/mol	McGowan Method (Calculated) [4]

Synthesis of Substituted Pyridines

While a specific, detailed experimental protocol for the synthesis of **2-Ethyl-3-methylpyridine** is not readily available in peer-reviewed literature, a plausible route can be inferred from the synthesis of structurally similar compounds. The synthesis of 2-ethyl-3,5-dimethylpyridine from allylamine, cyclopropylamine, or diallylamine in the presence of palladium catalysts provides a relevant example of forming substituted pyridines through heterocyclization.^[5] This process involves disproportionation and subsequent cyclization to form the pyridine ring.^[5]

A generalized workflow for such a synthesis is outlined below.



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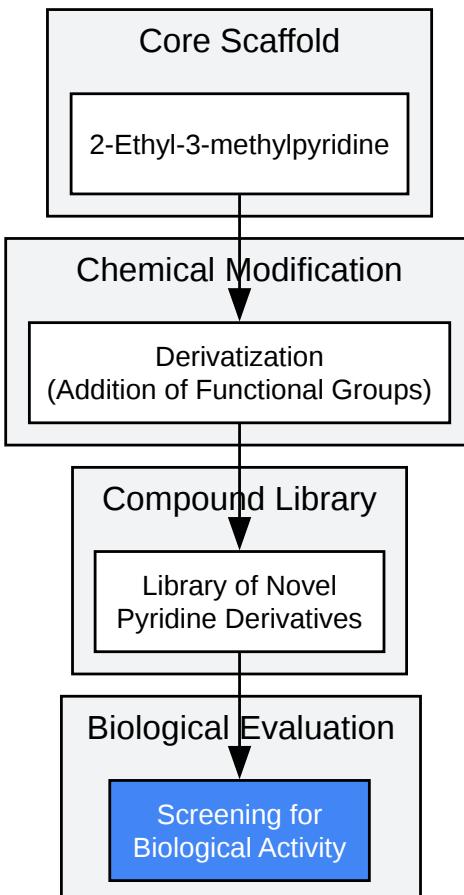
A generalized workflow for the synthesis of substituted pyridines.

Applications in Drug Development and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs.^[6] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which facilitates interactions with biological targets and can improve the pharmacokinetic properties of a drug molecule. While there is no specific literature detailing the biological activity of **2-Ethyl-3-methylpyridine**, its structural similarity to other biologically active pyridines suggests it could serve as a valuable building block for the synthesis of novel therapeutic agents.

Research into pyridine derivatives has shown a broad spectrum of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects in certain thioalkyl derivatives of pyridine.^[6] Furthermore, more complex molecules incorporating a substituted pyridine ring are being investigated for various conditions, including as anti-trypanosomatid agents.

The general approach in medicinal chemistry involves using a core scaffold, such as a substituted pyridine, and modifying it with various functional groups to optimize its biological activity and drug-like properties.



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Conceptual workflow for drug discovery using a pyridine scaffold.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **2-Ethyl-3-methylpyridine** is not readily available. However, safety data for the closely related isomer, 2-Methyl-5-ethylpyridine, provides guidance on handling precautions.^[7] Pyridine derivatives can be toxic and corrosive.

General Precautions:

- Handle in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid contact with skin, eyes, and clothing.
- Keep away from heat, sparks, and open flames.
- Store in a tightly sealed container in a cool, dry place.

In case of exposure, it is crucial to seek immediate medical attention. For spills, evacuate the area, remove all ignition sources, and absorb the spill with an inert material.

Conclusion

2-Ethyl-3-methylpyridine is a readily identifiable chemical compound with a clear set of identifiers. While comprehensive experimental data on its physicochemical properties, a specific detailed synthesis protocol, and its direct applications in drug development are not extensively documented in public databases, its identity as a substituted pyridine makes it a compound of interest for medicinal chemists. The general methodologies for synthesizing substituted pyridines and the established importance of the pyridine scaffold in drug discovery provide a solid foundation for its potential use as a synthetic intermediate. Researchers working with this compound should exercise caution and adhere to strict safety protocols, drawing guidance from the safety data of structurally related compounds.

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